(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)
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Overview
Description
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) involves multiple steps, including the formation of the pteridine ring, the attachment of the benzoyl group, and the coupling with L-glutamic acid. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridine ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzoyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with altered electronic properties, while substitution reactions can produce a wide range of benzoyl or pteridine derivatives .
Scientific Research Applications
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: Shares a similar pteridine structure but differs in its biological activity and applications.
Methotrexate: A folic acid analog used as a chemotherapeutic agent, with distinct mechanisms of action and therapeutic uses.
Leucovorin: Another folic acid derivative with applications in cancer therapy and as a rescue agent in methotrexate toxicity
Uniqueness
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) is unique due to its specific structural features and potential for diverse biological activities. Its ability to undergo various chemical modifications allows for the creation of a wide range of derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C26H33N7O9S |
---|---|
Molecular Weight |
619.6 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroperoxypentanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H25N7O6.C7H8O3S/c20-19-25-15-14(17(28)26-19)23-12(9-22-15)8-21-11-5-3-10(4-6-11)16(27)24-13(18(29)30)2-1-7-32-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,12-14,21,23,31H,1-2,7-9H2,(H,24,27)(H,29,30)(H3,20,22,25,26,28);2-5H,1H3,(H,8,9,10) |
InChI Key |
AKJZWWRVQRFAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCCOO)C(=O)O |
Origin of Product |
United States |
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